![molecular formula C9H5NO4 B13120859 2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)
2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid is a compound belonging to the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazole derivatives have gained significant attention due to their wide range of applications in medicinal chemistry, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with various aldehydes in methanol to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water or potassium carbonate in dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties .
Mécanisme D'action
The mechanism of action of 2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. This includes the inhibition of Akt, GSK-3β, and NF-κB signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Known for its antimicrobial and anticancer properties.
Benzothiazole: Exhibits similar biological activities but with different chemical properties.
Benzimidazole: Another heterocyclic compound with a wide range of applications in medicinal chemistry .
Uniqueness
2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid stands out due to its unique combination of chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications highlight its significance in the field of medicinal chemistry .
Propriétés
Formule moléculaire |
C9H5NO4 |
|---|---|
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-7-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H5NO4/c11-7(9(12)13)5-2-1-3-6-8(5)14-4-10-6/h1-4H,(H,12,13) |
Clé InChI |
FRYHRJIVRAGOBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=CO2)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


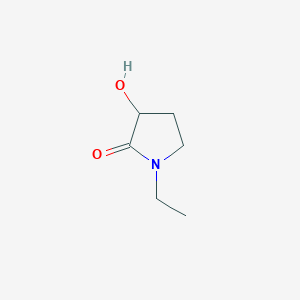

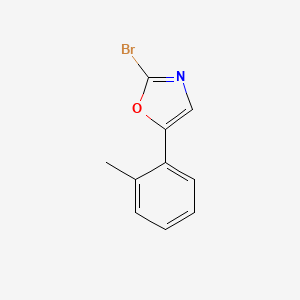
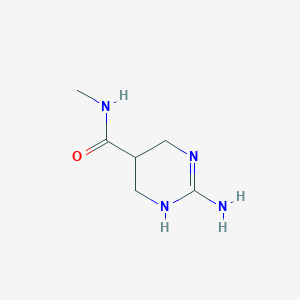

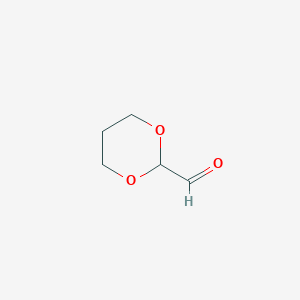


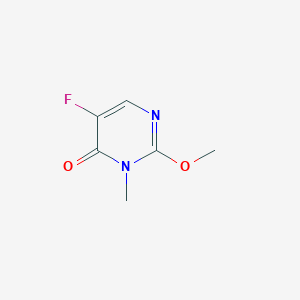
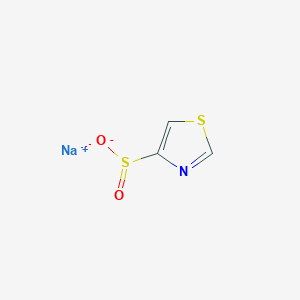


![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)

